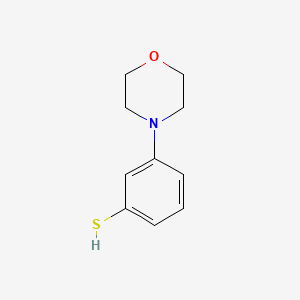
(R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione includes a pyrimidine ring with two methyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 4.
准备方法
The synthesis of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the product is obtained after purification.
Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of Lewis acids such as zinc chloride or copper(II) sulfate can significantly enhance the reaction rate and yield.
化学反应分析
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methyl groups at positions 1 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
In medicine, derivatives of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione have shown promise as antiviral, antibacterial, and anticancer agents. The compound is also used in the development of new drugs and therapeutic agents.
In industry, ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
The molecular targets of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound can also interact with cellular receptors and signaling pathways, leading to changes in cell function and behavior.
相似化合物的比较
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinoline, quinazoline, and quinazolinone derivatives. These compounds also contain heterocyclic rings and exhibit a range of biological activities.
Quinoline: Quinoline and its derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Quinazoline: Quinazoline derivatives have been studied for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Quinazolinone: Quinazolinone derivatives are used in the development of drugs for various diseases, including cancer and bacterial infections.
The uniqueness of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione lies in its specific structure and the diverse range of biological activities it exhibits
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
(5R)-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m1/s1 |
InChI 键 |
KKMULICUOLXREQ-SCSAIBSYSA-N |
手性 SMILES |
C[C@@H]1CN(C(=O)NC1=O)C |
规范 SMILES |
CC1CN(C(=O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


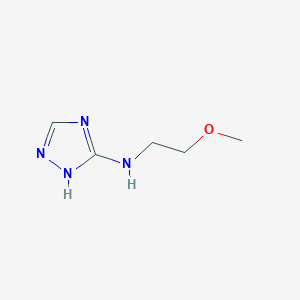

![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

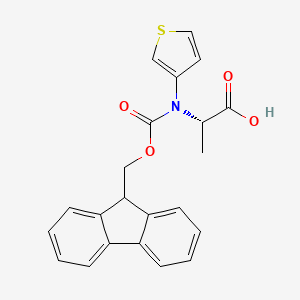

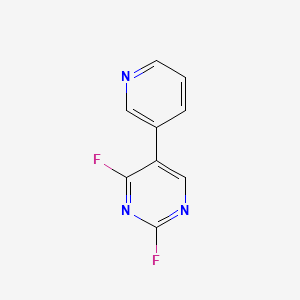
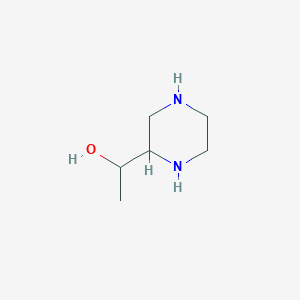
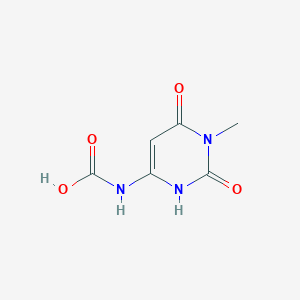

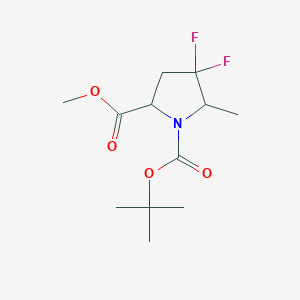
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
